3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one
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Overview
Description
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of a chloromethyl group attached to the oxazine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethyl-2-oxazolidinone with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the oxazine ring can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted oxazines, oxidized derivatives, and reduced forms of the original compound. These products can have varied applications depending on their chemical properties.
Scientific Research Applications
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives, which can interact with biological targets such as enzymes and receptors . The specific pathways and molecular targets depend on the nature of the substituents introduced during the reactions.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl Methyl Ether: Similar in structure but lacks the oxazine ring.
5,5-Dimethyl-2-oxazolidinone: Precursor to the compound, lacks the chloromethyl group.
Chloromethyl Benzene: Contains a chloromethyl group but is based on a benzene ring instead of an oxazine ring.
Uniqueness
3-(Chloromethyl)-5,5-dimethyl-5,6-dihydro-2H-1,4-oxazin-2-one is unique due to the combination of the oxazine ring and the chloromethyl group
Properties
CAS No. |
135005-70-8 |
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Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
5-(chloromethyl)-3,3-dimethyl-2H-1,4-oxazin-6-one |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2)4-11-6(10)5(3-8)9-7/h3-4H2,1-2H3 |
InChI Key |
AWUGZJGBKPFZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C(=N1)CCl)C |
Origin of Product |
United States |
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